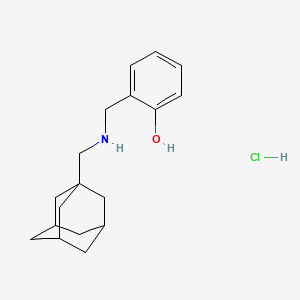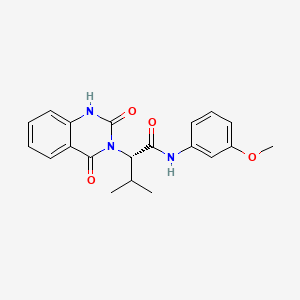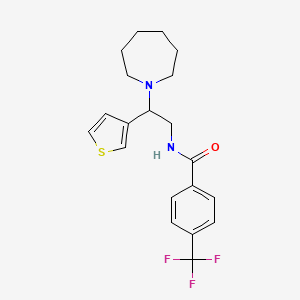
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride is a complex organic compound characterized by the presence of an adamantane structure, which is a tricyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the Mannich reaction, where an amine, formaldehyde, and a phenol derivative are reacted to form the desired compound . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or alkylation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or alkylated phenol derivatives.
Scientific Research Applications
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological processes, making it a potent inhibitor of certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar structural features but different functional groups.
2-Adamantanone: A ketone derivative of adamantane with distinct chemical properties.
3,5-Dimethyladamantane: A methylated derivative with unique reactivity.
Uniqueness
2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride is unique due to its combination of the adamantane core with a phenolic hydroxyl group and an aminoalkyl side chain. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H26ClNO |
|---|---|
Molecular Weight |
307.9 g/mol |
IUPAC Name |
2-[(1-adamantylmethylamino)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H25NO.ClH/c20-17-4-2-1-3-16(17)11-19-12-18-8-13-5-14(9-18)7-15(6-13)10-18;/h1-4,13-15,19-20H,5-12H2;1H |
InChI Key |
IOOTWDYHCUBPTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCC4=CC=CC=C4O.Cl |
solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10796611.png)
![1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796617.png)
methanone](/img/structure/B10796618.png)
![2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796625.png)

![2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B10796652.png)
![Ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B10796664.png)

![2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL](/img/structure/B10796676.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10796679.png)
![8-fluoro-N-[3-(morpholin-4-yl)propyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B10796681.png)
![5-[[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-cyclopentyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10796689.png)

![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10796710.png)
